tetrahexylazanium;hydrobromide
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Overview
Description
Tetrahexylazanium;hydrobromide, also known as tetrahexylammonium bromide, is a quaternary ammonium compound with the molecular formula C24H52BrN. It is commonly used as a phase transfer catalyst in various chemical reactions. The compound is characterized by its ability to facilitate the transfer of reactants between different phases, such as from an aqueous phase to an organic phase, thereby enhancing the reaction rate and yield .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrahexylazanium;hydrobromide can be synthesized through the quaternization of hexylamine with hexyl bromide. The reaction typically involves the following steps:
Reaction of Hexylamine with Hexyl Bromide: Hexylamine is reacted with hexyl bromide in the presence of a solvent such as acetonitrile or ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the quaternary ammonium salt.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial production may also involve continuous flow reactors and automated purification systems to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Tetrahexylazanium;hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: While this compound itself is relatively stable, it can be involved in redox reactions when used as a phase transfer catalyst in reactions involving other compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, alcohols, and amines. The reactions are typically carried out in organic solvents such as dichloromethane or toluene.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used in the presence of this compound to facilitate redox reactions.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in nucleophilic substitution reactions, the major products are typically the substituted ammonium salts .
Scientific Research Applications
Tetrahexylazanium;hydrobromide has a wide range of applications in scientific research, including:
Mechanism of Action
The primary mechanism by which tetrahexylazanium;hydrobromide exerts its effects is through phase transfer catalysis. The compound facilitates the transfer of reactants between immiscible phases, such as from an aqueous phase to an organic phase. This is achieved by forming a complex with the reactant, allowing it to dissolve in the organic phase and participate in the reaction. The molecular targets and pathways involved in this process are primarily related to the solubility and reactivity of the reactants in different phases .
Comparison with Similar Compounds
Similar Compounds
Tetraheptylammonium Bromide: Similar in structure but with heptyl groups instead of hexyl groups.
Tetrapentylammonium Bromide: Contains pentyl groups and is used in similar applications but may exhibit different catalytic efficiencies.
Uniqueness
Tetrahexylazanium;hydrobromide is unique due to its specific alkyl chain length, which provides an optimal balance between solubility and reactivity in various chemical reactions. This makes it particularly effective as a phase transfer catalyst in a wide range of applications .
Properties
Molecular Formula |
C24H53BrN+ |
---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
tetrahexylazanium;hydrobromide |
InChI |
InChI=1S/C24H52N.BrH/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;/h5-24H2,1-4H3;1H/q+1; |
InChI Key |
SYZCZDCAEVUSPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.Br |
Origin of Product |
United States |
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